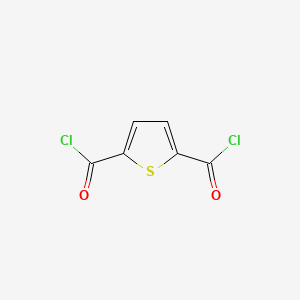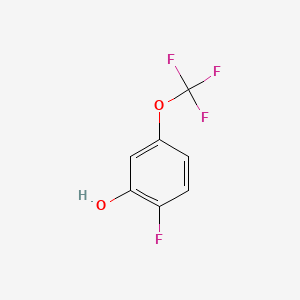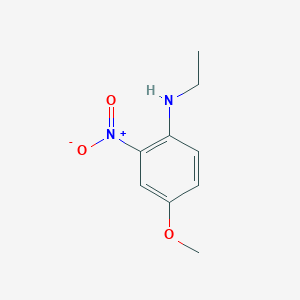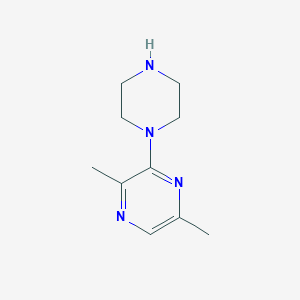
3-(Boc-氨基)-1-丙醇
概述
描述
3-(Boc-amino)-1-propanol, also known as tert-butyl 3-hydroxypropylcarbamate, is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations of other functional groups. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.
科学研究应用
3-(Boc-amino)-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in the synthesis of various functional materials
作用机制
Target of Action
The primary target of 3-(Boc-amino)-1-propanol is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protecting group for these amino functions, which often need to be protected during synthetic reactions .
Mode of Action
3-(Boc-amino)-1-propanol, as a Boc-protected compound, interacts with its targets by forming a tert-butyl carbamate (Boc) derivative . This interaction occurs under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of multifunctional targets . It is involved in the protection of amino functions, which often occur in the context of peptide synthesis . The Boc-derivative nicely complements the corresponding benzyl carbamates (Cbz-compounds), which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia .
Pharmacokinetics
It is known that the boc group can be cleaved by mild acidolysis , suggesting that the compound’s bioavailability may be influenced by the pH of the environment
Result of Action
The result of the action of 3-(Boc-amino)-1-propanol is the formation of Boc-protected amines and amino acids . These protected compounds are stable and can withstand various reaction conditions, making them useful in organic synthesis .
Action Environment
The action of 3-(Boc-amino)-1-propanol is influenced by environmental factors such as pH and temperature . For instance, the Boc group can be cleaved under acidic conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the reaction environment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-amino)-1-propanol typically involves the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the Boc-protected amino alcohol .
Industrial Production Methods: Industrial production of 3-(Boc-amino)-1-propanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified by standard techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 3-(Boc-amino)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 3-amino-1-propanol.
Substitution: Formation of ethers or esters.
相似化合物的比较
3-(Cbz-amino)-1-propanol: Features a carbobenzoxy (Cbz) protecting group instead of Boc.
3-(Fmoc-amino)-1-propanol: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
3-(Alloc-amino)-1-propanol: Utilizes an allyloxycarbonyl (Alloc) protecting group.
Comparison:
Stability: The Boc group is more stable under basic conditions compared to Cbz and Fmoc groups.
Deprotection: Boc can be removed under mild acidic conditions, whereas Cbz requires hydrogenolysis and Fmoc requires base treatment.
属性
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h10H,4-6H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCYKMWJCYQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397132 | |
| Record name | 3-(Boc-amino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58885-58-8 | |
| Record name | 3-(Boc-amino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Boc-amino)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)


![N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B1334333.png)










